Bis(tricyclohexylphosphine)[(phenylthio)methylene]ruthenium (II) dichloride
Overview
Description
Bis(tricyclohexylphosphine)[(phenylthio)methylene]ruthenium (II) dichloride is a coordination complex featuring ruthenium as the central metal atom, coordinated to two tricyclohexylphosphine ligands and a phenylthio-methylene group. This compound is notable for its use in various chemical reactions, particularly in organic synthesis and catalysis.
Synthetic Routes and Reaction Conditions:
Grubbs Catalyst Synthesis: The compound can be synthesized by reacting tricyclohexylphosphine with ruthenium chloride in the presence of phenylthio-methylene ligands under controlled conditions.
Industrial Production Methods: Large-scale production typically involves similar methods to those used in laboratory synthesis but with optimized reaction conditions to increase yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can be achieved using reducing agents like sodium borohydride.
Substitution: Substitution reactions involve the replacement of ligands, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, oxygen, or other mild oxidants.
Reduction: Sodium borohydride, lithium aluminum hydride, or other strong reducing agents.
Substitution: Nucleophiles like amines or halides, and electrophiles like alkyl halides.
Major Products Formed:
Oxidation typically yields oxo-ruthenium complexes.
Reduction can produce hydrido-ruthenium complexes.
Substitution reactions can result in various ruthenium complexes with different ligands.
Scientific Research Applications
Chemistry: The compound is widely used in organic synthesis, particularly in olefin metathesis reactions, which are crucial for forming carbon-carbon double bonds. Biology: It has applications in bioinorganic chemistry, studying metalloenzyme mimics and their interactions with biological molecules. Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of anticancer drugs. Industry: The compound is used in the petrochemical industry for the production of fine chemicals and pharmaceutical intermediates.
Mechanism of Action
The compound exerts its effects through its ability to act as a catalyst in various chemical reactions. The ruthenium center facilitates the formation and cleavage of chemical bonds, while the tricyclohexylphosphine ligands stabilize the complex and enhance its reactivity. The phenylthio-methylene group plays a crucial role in the specificity and selectivity of the reactions.
Molecular Targets and Pathways Involved:
Olefin Metathesis: The compound targets olefins, facilitating the exchange of substituents between different olefins.
Redox Reactions: It participates in electron transfer processes, influencing redox states of other molecules.
Comparison with Similar Compounds
Bis(tricyclohexylphosphine)palladium(0)
Bis(tricyclohexylphosphine)nickel(II) chloride
Grubbs Catalyst (1st Generation)
Uniqueness:
Higher Stability: Bis(tricyclohexylphosphine)[(phenylthio)methylene]ruthenium (II) dichloride is more stable under various reaction conditions compared to similar compounds.
Enhanced Reactivity: Its reactivity in olefin metathesis reactions is superior, making it a preferred catalyst in many industrial applications.
This compound's unique properties and versatile applications make it a valuable tool in both research and industry. Its ability to catalyze a wide range of reactions and its stability under various conditions highlight its importance in advancing chemical science.
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Properties
IUPAC Name |
dichloro(phenylsulfanylmethylidene)ruthenium;tricyclohexylphosphane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H33P.C7H6S.2ClH.Ru/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-8-7-5-3-2-4-6-7;;;/h2*16-18H,1-15H2;1-6H;2*1H;/q;;;;;+2/p-2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDWHYAPPVOEOMP-UHFFFAOYSA-L | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.C1=CC=C(C=C1)SC=[Ru](Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H72Cl2P2RuS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001017385 | |
Record name | Dichloro(phenylsulfanylmethylidene)ruthenium;tricyclohexylphosphane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001017385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
855.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
219770-99-7 | |
Record name | Dichloro(phenylsulfanylmethylidene)ruthenium;tricyclohexylphosphane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001017385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(tricyclohexyl phosphine)[(phenylthio) methylene]ruthenium (II) dichloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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